molecular formula C8H8BrNO2 B1281908 1-Bromo-2,4-dimethyl-5-nitrobenzene CAS No. 69383-59-1

1-Bromo-2,4-dimethyl-5-nitrobenzene

Cat. No. B1281908
CAS RN: 69383-59-1
M. Wt: 230.06 g/mol
InChI Key: HYYJANCKMGXHLQ-UHFFFAOYSA-N
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Description

1-Bromo-2,4-dimethyl-5-nitrobenzene is a chemical compound that serves as an intermediate in the synthesis of various medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials. The compound is characterized by the presence of a bromine atom and a nitro group attached to a benzene ring, which is further substituted with two methyl groups. This structure makes it a versatile intermediate for further chemical transformations .

Synthesis Analysis

The synthesis of 1-Bromo-2,4-dimethyl-5-nitrobenzene can be achieved through the bromination of benzene derivatives followed by nitration. For instance, bromobenzene can be nitrated in water to produce 1-bromo-2,4-dinitrobenzene with a high yield of 94.8% and purity over 99.0%. This process involves the careful control of reaction conditions to ensure the correct substitution pattern on the benzene ring . Additionally, the synthesis of related brominated compounds, such as 1,2-bis(bromomethyl)-4-fluorobenzene, involves diazotization and bromination reactions, indicating the versatility of bromination techniques in synthesizing substituted benzene derivatives .

Molecular Structure Analysis

The molecular structure of 1-Bromo-2,4-dimethyl-5-nitrobenzene is characterized by the presence of electron-withdrawing groups (bromine and nitro) and electron-donating groups (methyl), which can influence the reactivity of the compound. The crystal structure of a related compound, 1,2-dibromo-4,5-dimethyl-3-nitrobenzene, shows that non-hydrogen atoms are located on a mirror plane except for the oxygen atoms of the nitro group, indicating the planarity of the benzene ring and the potential for steric interactions between substituents .

Chemical Reactions Analysis

The presence of both bromine and nitro groups in 1-Bromo-2,4-dimethyl-5-nitrobenzene allows for a variety of chemical reactions. For example, the electrochemical reduction of 1-bromo-4-nitrobenzene at zinc electrodes in an ionic liquid demonstrates the formation of arylzinc compounds, which can further react with carbon dioxide . Similarly, the radical anions of 1-bromo-4-nitrobenzene exhibit increased reactivity in ionic liquids compared to conventional solvents, leading to the formation of nitrobenzene radical anion and bromide ions . These studies highlight the potential for electrochemical methods to facilitate novel transformations of bromo-nitrobenzene derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-2,4-dimethyl-5-nitrobenzene are influenced by its functional groups. The nitro group is a strong electron-withdrawing group that can affect the electron density of the benzene ring, while the bromine atom can act as a good leaving group in substitution reactions. The methyl groups can provide steric hindrance, influencing the regioselectivity of further chemical reactions. For instance, the regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene and its conversion into sulfur-functionalized benzoquinones demonstrate the impact of substituents on directing the outcome of bromination reactions .

Scientific Research Applications

Reactivity in Ionic Liquids

1-Bromo-2,4-dimethyl-5-nitrobenzene's reactivity has been studied in different solvents. For instance, the radical anions of similar compounds like 1-bromo-4-nitrobenzene exhibit unique reactivity in room temperature ionic liquids, contrasting their behavior in conventional non-aqueous solvents. This suggests the potential of using 1-bromo-2,4-dimethyl-5-nitrobenzene in ionic liquids for various chemical reactions due to the probable stabilization of charged products in these media (Ernst et al., 2013).

Nucleophilic Aromatic Substitution

Research indicates that compounds structurally related to 1-bromo-2,4-dimethyl-5-nitrobenzene, like bromo- and chloro-nitrobenzenes, undergo nucleophilic aromatic substitution reactions with sodium borohydride. These reactions can lead to the formation of products like nitrobenzene, which is significant in understanding the chemical behavior of 1-bromo-2,4-dimethyl-5-nitrobenzene under similar conditions (Gold, Miri, & Robinson, 1980).

Electrosynthesis Applications

Studies on related compounds, such as 1-(2-bromoethyl)-2-nitrobenzene, demonstrate their utility in electrosynthesis. These compounds can undergo electrochemical reductions to produce significant products like 1-nitro-2-vinylbenzene and 1H-indole, suggesting potential electrosynthetic applications for 1-bromo-2,4-dimethyl-5-nitrobenzene (Du & Peters, 2010).

Crystal Structure Analysis

The crystal structures of related compounds have been analyzed through techniques like in-situ cryocrystallization, providing insights into weak interactions like C-H...O and π-π interactions. This research could be applicable to studying the crystal structure of 1-bromo-2,4-dimethyl-5-nitrobenzene (Sparkes, Sage, & Yufit, 2014).

Safety And Hazards

When handling 1-Bromo-2,4-dimethyl-5-nitrobenzene, personal protective equipment should be worn. It should not come into contact with the eyes, skin, or clothing. Adequate ventilation should be ensured, and ingestion and inhalation should be avoided .

properties

IUPAC Name

1-bromo-2,4-dimethyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5-3-6(2)8(10(11)12)4-7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYYJANCKMGXHLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80499630
Record name 1-Bromo-2,4-dimethyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80499630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,4-dimethyl-5-nitrobenzene

CAS RN

69383-59-1
Record name 1-Bromo-2,4-dimethyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80499630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Bromo-2,4-dimethyl-benzene (9 g, 48.6 mmol) was added to HNO3 (100 mL, 60%) at rt. The mixture was stirred overnight at rt. The mixture was poured into ice-water and extracted with EtOAc. The organic phase was then dried over Na2SO4 and concentrated to give 1-bromo-2,4-dimethyl-5-nitro-benzene (6.5 g) which was used in the subsequent step without purification.
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Yao, X Sun, S Jin, L Yang, H Xu… - Journal of Medicinal …, 2019 - ACS Publications
A structure-hopping strategy was applied to discover a series of novel 4-aminoquinoline-3-carboxamide derivatives as potent, reversible BTK inhibitors. Compared to the previously …
Number of citations: 26 pubs.acs.org

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